molecular formula C13H17N3 B14268995 N~1~,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine CAS No. 138490-83-2

N~1~,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine

Cat. No.: B14268995
CAS No.: 138490-83-2
M. Wt: 215.29 g/mol
InChI Key: LHAFTGPMQBTPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine is a chemical compound characterized by the presence of a quinoline ring attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine typically involves the reaction of quinoline derivatives with ethane-1,2-diamine under controlled conditions. One common method involves the use of quinoline-2-carbaldehyde, which reacts with ethane-1,2-diamine in the presence of a reducing agent to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N~1~,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes. The quinoline ring plays a crucial role in its activity, allowing it to interact with various biomolecules .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N1,N~2~-Dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine exhibits unique properties due to the specific positioning of the quinoline ring. This positioning influences its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

138490-83-2

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N,N'-dimethyl-N'-quinolin-2-ylethane-1,2-diamine

InChI

InChI=1S/C13H17N3/c1-14-9-10-16(2)13-8-7-11-5-3-4-6-12(11)15-13/h3-8,14H,9-10H2,1-2H3

InChI Key

LHAFTGPMQBTPCN-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.